molecular formula C14H20N4O4 B5562328 2-(1-azocanyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide

2-(1-azocanyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide

Cat. No. B5562328
M. Wt: 308.33 g/mol
InChI Key: RULSHZZKCOFTTF-XNTDXEJSSA-N
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Description

5-Nitrofuran derivatives are a class of compounds known for their diverse biological activities and have been extensively studied for their chemical properties and synthesis methods. 2-(1-Azocanyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide, by virtue of its structure, likely shares similarities with these compounds, particularly in its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of nitrofuran derivatives often involves condensation reactions, where key functional groups are introduced to form the desired scaffold. For example, the synthesis of related compounds has been achieved through reactions involving furfural derivatives and hydrazides under specific conditions to introduce nitro and other substituent groups to the furan ring (Greene & Lewis, 1978).

Molecular Structure Analysis

Structural analysis of nitrofuran derivatives usually reveals a planar configuration that contributes to their chemical reactivity and interaction with biological targets. The crystal structure of acetohydrazide derivatives, for instance, highlights the significance of hydrogen bonding in stabilizing their structure, which might be relevant to our compound of interest (Praveen et al., 2012).

Chemical Reactions and Properties

Nitrofuran compounds engage in a variety of chemical reactions, including nucleophilic substitutions and cyclization, influenced by their functional groups. The presence of the nitro group and the furan ring in the structure facilitates interactions with nucleophiles and the formation of heterocyclic compounds (Saldabol et al., 1999).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties can be determined through X-ray crystallography and spectroscopic methods to understand their stability and behavior under different conditions (Vinutha et al., 2013).

Chemical Properties Analysis

The chemical properties of 2-(1-azocanyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide, such as reactivity with other chemical entities, stability under various conditions, and potential for undergoing chemical transformations, are inferred from the known behaviors of nitrofuran and acetohydrazide derivatives. These compounds typically exhibit reactivity towards electrophiles and nucleophiles, enabling a wide range of chemical modifications and applications (Hassaneen et al., 1991).

Scientific Research Applications

Nonlinear Optical Properties and Potential Applications

The synthesis and characterization of hydrazone derivatives, including those similar to 2-(1-azocanyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide, have shown these compounds to possess significant third-order nonlinear optical properties. These properties suggest potential applications in optical devices, such as optical limiters and switches, due to their ability to exhibit two-photon absorption. This characteristic is crucial for the development of materials for optical data storage and processing technologies (Naseema et al., 2010).

Antimicrobial and Antifungal Applications

Hydrazone derivatives have been investigated for their antimicrobial and antifungal activities. Specific compounds have shown activity against various microorganisms, indicating potential as novel antimicrobial agents. For instance, certain derivatives have demonstrated efficacy against Staphylococcus epidermis and Acinetobacter calcoaceticus, highlighting their potential in developing new antimicrobial treatments (Ş. Küçükgüzel et al., 2003).

Antioxidant Activity

Research into N-acetyl-3-aryl-5-(5-(p/o-nitrophenyl)-2-furyl//thienyl)-substituted pyrazolines, which are related to the 2-(1-azocanyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide structure, has identified compounds with moderate antioxidant activity. This suggests their potential utility in combating oxidative stress, a factor in many chronic diseases (Vidyashree H. S. Jois, B. Kalluraya, K. S. Girisha, 2014).

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of related compounds, like the 4-{[(5-Methyl-2-furyl)methylene]hydrazinocarbonyl}pyridinium chloride monohydrate, provide insights into their potential applications in designing molecular materials with specific properties. These studies reveal how intramolecular and intermolecular hydrogen bonding can influence the stability and behavior of such compounds, which is valuable for the development of new materials (Limin Li, F. Jian, Li Liu, 2009).

properties

IUPAC Name

2-(azocan-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c19-13(11-17-8-4-2-1-3-5-9-17)16-15-10-12-6-7-14(22-12)18(20)21/h6-7,10H,1-5,8-9,11H2,(H,16,19)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULSHZZKCOFTTF-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CCC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-azocanyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide

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